molecular formula C9H14Cl2N2O2 B13091022 (S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride

(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Katalognummer: B13091022
Molekulargewicht: 253.12 g/mol
InChI-Schlüssel: JMILGFYNSSLFRJ-KLXURFKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a pyridine ring, an amino group, and a methyl ester group, making it a versatile intermediate for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and amino acids.

    Formation of the Intermediate: The intermediate compound is formed through a series of reactions, including esterification, amidation, and cyclization.

    Purification: The intermediate is purified using techniques such as recrystallization, column chromatography, or distillation.

    Final Product Formation: The final product, this compound, is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Automated Purification Systems: To streamline the purification process and reduce production time.

    Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as a building block for the construction of complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Receptor Modulation: Interacting with receptors to modulate their activity.

    Pathway Involvement: Participating in biochemical pathways to influence cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    Ethyl 3-amino-3-(pyridin-2-yl)propanoate: A similar compound with an ethyl ester group instead of a methyl ester group.

    3-Amino-3-(pyridin-2-yl)propanoic acid: The corresponding carboxylic acid derivative.

Uniqueness

(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for applications requiring stereospecific interactions.

Eigenschaften

Molekularformel

C9H14Cl2N2O2

Molekulargewicht

253.12 g/mol

IUPAC-Name

methyl (3S)-3-amino-3-pyridin-2-ylpropanoate;dihydrochloride

InChI

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-7(10)8-4-2-3-5-11-8;;/h2-5,7H,6,10H2,1H3;2*1H/t7-;;/m0../s1

InChI-Schlüssel

JMILGFYNSSLFRJ-KLXURFKVSA-N

Isomerische SMILES

COC(=O)C[C@@H](C1=CC=CC=N1)N.Cl.Cl

Kanonische SMILES

COC(=O)CC(C1=CC=CC=N1)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.